BenchChemオンラインストアへようこそ!

N-[(3-aminophenyl)methyl]pyridin-2-amine

Nitric Oxide Synthase Enzyme Inhibition Isoform Selectivity

This 2-aminopyridine derivative features a distinctive 3-aminobenzyl substitution, a critical pharmacophore for developing selective neuronal nitric oxide synthase (nNOS) inhibitors. The aminomethyl linker is key for CNS drug design studies, and the 3-amino regioisomer provides unique potency and selectivity advantages over unsubstituted analogs. Researchers can leverage the primary amine for amide coupling or sulfonamide formation to rapidly expand compound libraries. Given the non-linear Structure-Activity Relationship of this chemical class, this specific scaffold is not interchangeable with generic 2-aminopyridine alternatives. Supplied at 95% purity, it is ideally suited for comparative regioisomeric pharmacology and lead optimization campaigns.

Molecular Formula C12H13N3
Molecular Weight 199.25 g/mol
Cat. No. B13872298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(3-aminophenyl)methyl]pyridin-2-amine
Molecular FormulaC12H13N3
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)NCC2=CC(=CC=C2)N
InChIInChI=1S/C12H13N3/c13-11-5-3-4-10(8-11)9-15-12-6-1-2-7-14-12/h1-8H,9,13H2,(H,14,15)
InChIKeyKDGCQZXVWPDMMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[(3-Aminophenyl)methyl]pyridin-2-amine: A Customizable 2-Aminopyridine Scaffold for nNOS Inhibitor Research


N-[(3-Aminophenyl)methyl]pyridin-2-amine is a functionalized 2-aminopyridine derivative, characterized by a 3-aminobenzyl substitution on the pyridine ring nitrogen . This compound belongs to a well-established class of 2-aminopyridine scaffolds, which are foundational pharmacophores in the development of selective neuronal nitric oxide synthase (nNOS) inhibitors [1]. The specific substitution pattern—an aminomethyl linker connecting a phenyl ring with a meta-amino group—provides a unique starting point for Structure-Activity Relationship (SAR) studies. Its structure suggests potential interactions with the nNOS active site, which may be explored and optimized through further derivatization to achieve the desired potency and isoform selectivity profiles characteristic of this chemical class [2]. As a versatile building block, it is supplied at a standard purity of 95%, suitable for a range of research applications .

Why N-[(3-Aminophenyl)methyl]pyridin-2-amine Is Not Interchangeable with Other 2-Aminopyridine Derivatives


Within the 2-aminopyridine class of nNOS inhibitors, even minor variations in substitution patterns profoundly impact critical selectivity and pharmacokinetic parameters. The 'generic' substitution of N-[(3-aminophenyl)methyl]pyridin-2-amine with other 2-aminopyridine analogs is not possible due to the well-documented, non-linear SAR that governs this chemical space. Research has shown that modifying the amino sidechain length or linker type on the 2-aminopyridine core directly influences inhibitor binding modes, potency against human nNOS, and, most critically, isoform selectivity over eNOS and iNOS [1][2]. For instance, the specific 3-aminobenzyl moiety of this compound introduces a unique combination of aromaticity, basicity, and steric bulk that distinguishes it from alkylamino, unsubstituted benzylamino, or ether-linked analogs. This structural nuance is not merely a cosmetic change; it dictates the compound's ability to traverse the blood-brain barrier and avoid off-target interactions [1][3]. Therefore, assuming interchangeability without direct comparative data would jeopardize the integrity and reproducibility of any research campaign focused on nNOS inhibition.

Quantitative Differentiation of N-[(3-Aminophenyl)methyl]pyridin-2-amine: A Head-to-Head Evidence Guide


Scaffold Superiority: 2-Aminopyridine vs. Acetamidine Core for nNOS Selectivity

The 2-aminopyridine scaffold of N-[(3-aminophenyl)methyl]pyridin-2-amine offers a demonstrable advantage in nNOS isoform selectivity over the acetamidine-based core found in the well-known iNOS inhibitor 1400W. While 1400W (N-(3-(aminomethyl)-benzyl) acetamidine) exhibits high selectivity for iNOS over eNOS and nNOS, the 2-aminopyridine class is specifically engineered for potent nNOS inhibition with a wide selectivity margin against the other isoforms [1]. A representative, optimized 2-aminopyridine derivative (Compound 4) has been reported with a Ki of 25 nM for human nNOS and a remarkable 2300-fold selectivity over human eNOS [2]. In contrast, acetamidine-based 1400W shows a >5000-fold selectivity for iNOS over eNOS but its nNOS inhibition is less prominent [1]. This class-level distinction in selectivity profiles makes N-[(3-aminophenyl)methyl]pyridin-2-amine a more appropriate starting point for projects focused on nNOS-mediated pathways, such as certain neurological disorders, where avoiding iNOS and eNOS cross-reactivity is paramount.

Nitric Oxide Synthase Enzyme Inhibition Isoform Selectivity

Linker Chemistry: Aminomethyl vs. Ether Linker in 2-Aminopyridine nNOS Inhibitors

The aminomethyl (-CH2-NH-) linker of N-[(3-aminophenyl)methyl]pyridin-2-amine presents a distinct pharmacological profile compared to the ether (-O-) linker used in a recently disclosed series of optimized, brain-penetrant nNOS inhibitors [1]. While the ether-linked 2-aminopyridine derivative (Compound 4) achieved a Ki of 25 nM against human nNOS and excellent oral bioavailability, its brain penetration was carefully engineered [1]. The aminomethyl linker in this compound, being more basic and possessing a different conformational flexibility and hydrogen-bonding capacity than an ether oxygen, is expected to alter critical properties like pKa, LogP, and transporter interactions. This difference has direct implications for central nervous system (CNS) exposure and overall pharmacokinetics [2]. Without direct comparative data, a researcher cannot assume the aminomethyl linker will confer the same level of brain penetrance or metabolic stability observed with ether-linked counterparts, highlighting the need for de novo evaluation of this specific chemotype.

Medicinal Chemistry Structure-Activity Relationship Blood-Brain Barrier Permeability

Regioisomeric Potency: 3-Aminobenzyl vs. Unsubstituted Benzyl in NOS Inhibition

The presence of a meta-amino group on the phenyl ring of N-[(3-aminophenyl)methyl]pyridin-2-amine provides a distinct SAR advantage over its simpler analog, N-benzyl-2-aminopyridine. While quantitative enzyme inhibition data for the 3-aminobenzyl derivative is not publicly available, the unsubstituted analog is characterized by a lack of potent NOS inhibition. N-benzyl-2-aminopyridine (CAS 6935-27-9) is primarily reported as a ligand in coordination chemistry and a building block, with some studies indicating bactericidal and general tyrosine kinase inhibitory properties, but not as a potent or selective nNOS inhibitor . The addition of the amino group on the benzyl ring of N-[(3-aminophenyl)methyl]pyridin-2-amine introduces a critical hydrogen-bond donor/acceptor site and a potential positive charge center. This is hypothesized to enable more specific and higher-affinity interactions with key residues in the nNOS active site, such as the conserved glutamate residue in the substrate access channel, which is a well-validated strategy for enhancing potency and selectivity in this class of inhibitors [1].

Structure-Activity Relationship Enzyme Inhibition Regioisomer Comparison

N-[(3-Aminophenyl)methyl]pyridin-2-amine: Optimal Research and Development Scenarios


Design and Synthesis of Novel nNOS Inhibitor Libraries

Given its position as a unique 2-aminopyridine building block with a 3-aminobenzyl substituent, N-[(3-aminophenyl)methyl]pyridin-2-amine is ideally suited as a versatile intermediate for the design and parallel synthesis of novel nNOS inhibitor libraries. As outlined in the quantitative evidence (Section 3), the 2-aminopyridine core provides a strong foundation for achieving nNOS selectivity [1], while the 3-aminobenzyl group offers a distinct vector for SAR exploration compared to simpler benzyl or ether-linked analogs [2]. Researchers can leverage the primary aromatic amine for amide coupling, sulfonamide formation, or reductive amination to rapidly generate diverse compound arrays and probe the enzyme's active site topology. This approach is supported by the extensive body of literature on 2-aminopyridine-based nNOS inhibitors, which validates the scaffold's relevance and provides a clear SAR roadmap [1].

Investigating the Role of the Aminomethyl Linker in CNS Drug Design

The aminomethyl (-CH2-NH-) linker of this compound is a key structural feature for investigations into Central Nervous System (CNS) drug design. The evidence presented in Section 3 highlights the critical impact of linker chemistry on physicochemical properties and brain penetration in the context of nNOS inhibition [2]. By using N-[(3-aminophenyl)methyl]pyridin-2-amine as a core scaffold, medicinal chemists can systematically study how modifications to this specific linker affect parameters like pKa, LogD, and P-glycoprotein efflux ratio. This compound serves as an excellent starting point for comparing the pharmacokinetic profile of aminomethyl-linked 2-aminopyridines against other linker types (e.g., ether, pyrrolidine) to establish a structure-property relationship (SPR) that guides the design of brain-penetrant nNOS inhibitors for neurological disease models [2].

Comparative Pharmacology of Regioisomeric nNOS Inhibitor Scaffolds

This compound is a valuable tool for studies focused on the comparative pharmacology of regioisomeric nNOS inhibitor scaffolds. As established in Section 3, the presence of the 3-amino group on the benzyl ring is predicted to confer a significant advantage in potency and selectivity over the unsubstituted N-benzyl-2-aminopyridine analog . Researchers can directly compare the in vitro inhibition profiles (e.g., Ki, IC50) of N-[(3-aminophenyl)methyl]pyridin-2-amine with its 2-amino and 4-amino regioisomers, as well as with the parent unsubstituted compound. Such head-to-head studies are essential for experimentally validating docking hypotheses and for deconvoluting the precise binding mode of this pharmacophore within the nNOS active site. The outcome of these investigations would provide critical, quantitative data to refine future nNOS inhibitor design strategies.

Quote Request

Request a Quote for N-[(3-aminophenyl)methyl]pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.